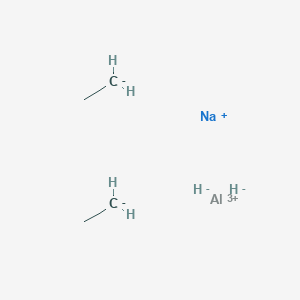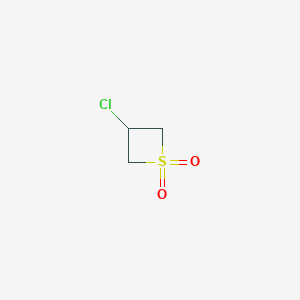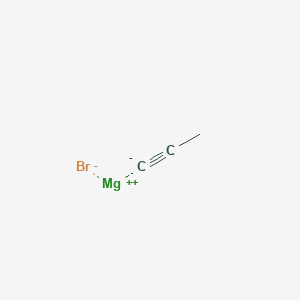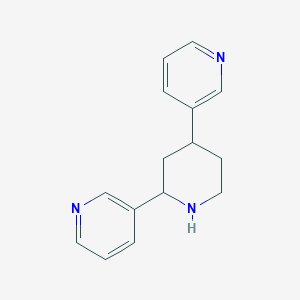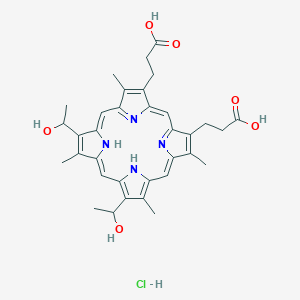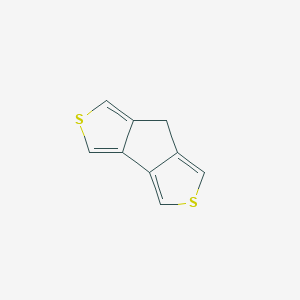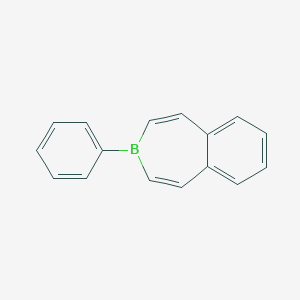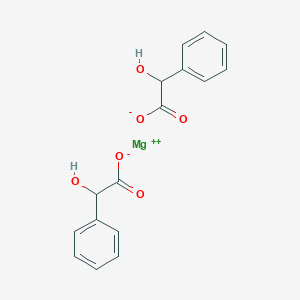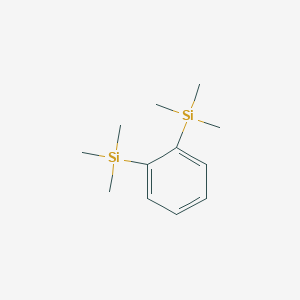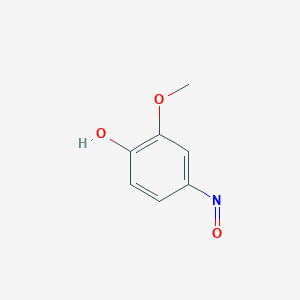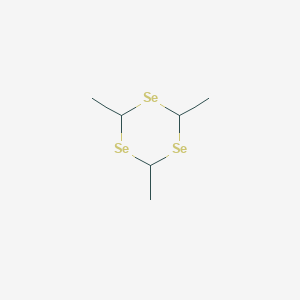
2,4,6-Trimethyl-1,3,5-triselenacyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-1,3,5-triselenacyclohexane, also known as TMTSH, is a cyclic organic compound that contains three selenium atoms. TMTSH has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is based on its ability to donate electrons to other molecules. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane can act as a powerful reducing agent due to the presence of three selenium atoms, which have a high electron density. When 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is added to a reaction mixture, it can donate electrons to the substrate, leading to the reduction of the substrate and the formation of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane oxide.
Biochemical and Physiological Effects
2,4,6-Trimethyl-1,3,5-triselenacyclohexane has been shown to have several biochemical and physiological effects. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane can act as an antioxidant and can scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 2,4,6-Trimethyl-1,3,5-triselenacyclohexane has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6-Trimethyl-1,3,5-triselenacyclohexane has several advantages and limitations for lab experiments. One of the main advantages of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is its high reducing power, which makes it a useful reagent in various organic synthesis reactions. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane also has a high stability and can be stored for long periods without degradation. However, 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is highly reactive and can react with air and water, leading to the formation of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane oxide. Additionally, 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is highly toxic and can cause severe health effects if not handled properly.
Zukünftige Richtungen
There are several future directions for the study of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane. One area of research is the development of new synthetic methods for 2,4,6-Trimethyl-1,3,5-triselenacyclohexane that can improve the yield and purity of the compound. Another area of research is the study of the mechanism of action of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane and its potential applications in various fields, including organic synthesis, materials science, and medicine. Additionally, the development of new derivatives of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane with improved properties and reduced toxicity is an area of active research. Overall, 2,4,6-Trimethyl-1,3,5-triselenacyclohexane has significant potential for various applications and is an exciting area of research in the field of organic chemistry.
Synthesemethoden
The synthesis of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is a complex process that involves several steps. The first step is the preparation of 1,3-dibromo-2,4,6-trimethylbenzene, which is then reacted with selenium powder in the presence of a reducing agent to form 2,4,6-Trimethyl-1,3,5-triselenacyclohexane. The yield of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane can be improved by using a high-pressure reactor and optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-1,3,5-triselenacyclohexane has been studied extensively in the field of organic chemistry due to its unique chemical properties. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane can act as a powerful reducing agent and can be used in various organic synthesis reactions, including the reduction of carbonyl compounds, nitro compounds, and halogens. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane has also been used in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
15732-69-1 |
|---|---|
Produktname |
2,4,6-Trimethyl-1,3,5-triselenacyclohexane |
Molekularformel |
C6H12Se3 |
Molekulargewicht |
321.1 g/mol |
IUPAC-Name |
2,4,6-trimethyl-1,3,5-triselenane |
InChI |
InChI=1S/C6H12Se3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3 |
InChI-Schlüssel |
RJUUBQVYTZCHED-UHFFFAOYSA-N |
SMILES |
CC1[Se]C([Se]C([Se]1)C)C |
Kanonische SMILES |
CC1[Se]C([Se]C([Se]1)C)C |
Andere CAS-Nummern |
15732-69-1 |
Synonyme |
2,4,6-Trimethyl-1,3,5-triselenacyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



